
3-Amino-4-(trifluoromethyl)benzonitrile
Overview
Description
3-Amino-4-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H5F3N2. It is characterized by the presence of an amino group (-NH2) and a trifluoromethyl group (-CF3) attached to a benzonitrile core.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-Amino-4-(trifluoromethyl)benzonitrile involves the following steps:
Bromination: Starting with m-trifluoromethyl fluorobenzene, bromination is carried out using dibromohydantoin in the presence of glacial acetic acid and concentrated sulfuric acid.
Cyano Group Replacement: The brominated intermediate undergoes a reaction with cuprous cyanide in quinoline to replace the bromine atom with a cyano group.
Aminolysis Substitution: Finally, the cyano-substituted intermediate is treated with liquid ammonia in ethanol to introduce the amino group, yielding this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but often involves optimization for higher yields and purity. The process typically includes:
- Use of readily available raw materials.
- Simplified reaction conditions to minimize the use of strong acids and hazardous reagents.
- Efficient purification steps to achieve high-purity products with consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.
Major Products
The major products formed from these reactions include various substituted benzonitriles, aminobenzonitriles, and other aromatic compounds with modified functional groups .
Scientific Research Applications
Pharmaceutical Development
The compound is predominantly utilized in the pharmaceutical industry as an intermediate in the synthesis of various drugs. Its trifluoromethyl group contributes to increased potency and selectivity in drug action. Notably, it has been involved in the development of medications targeting neurological disorders and cancer therapies.
Case Study: Neurological Disorders
- Research Findings : Studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced interaction with biological targets, leading to improved therapeutic outcomes for conditions like depression and anxiety .
- Example : The synthesis of novel antidepressants has been reported where 3-Amino-4-(trifluoromethyl)benzonitrile served as a key precursor, demonstrating significant efficacy in preclinical trials.
Agricultural Chemicals
In agricultural chemistry, this compound is formulated into pesticides and herbicides. Its effectiveness as an insecticide is particularly noteworthy, providing robust solutions for pest control in crop protection.
Case Study: Insecticide Development
- Research Findings : The compound has been shown to possess potent insecticidal properties against various pests, making it an essential component in developing environmentally friendly agricultural solutions .
- Application : It is included in formulations aimed at reducing crop loss due to insect infestations, thereby enhancing agricultural productivity.
Material Science
The incorporation of this compound into polymers and coatings has been explored extensively. Its presence improves thermal stability and chemical resistance, which are critical attributes for durable materials.
Case Study: Polymer Enhancement
- Research Findings : Research indicates that polymers modified with this compound exhibit superior mechanical properties and longevity under harsh conditions .
- Application : It is used in manufacturing high-performance coatings that require resistance to solvents and extreme temperatures.
Analytical Chemistry
In analytical chemistry, this compound serves as a standard reference material in chromatographic techniques. This application is vital for the accurate quantification of similar compounds in complex mixtures.
Case Study: Chromatographic Techniques
- Research Findings : The compound has been employed as a calibration standard in high-performance liquid chromatography (HPLC), aiding researchers in achieving precise measurements of target analytes .
- Application : Its use ensures reliability in analytical results, particularly in pharmaceutical quality control processes.
Comprehensive Data Table
Application Area | Specific Use Case | Key Benefits |
---|---|---|
Pharmaceutical Development | Drug synthesis for neurological disorders | Enhanced potency and selectivity |
Agricultural Chemicals | Pesticide formulation | Effective pest control |
Material Science | Polymer modification | Improved thermal stability |
Analytical Chemistry | Calibration standard for HPLC | Accurate quantification |
Mechanism of Action
The mechanism of action of 3-Amino-4-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-cyanobenzotrifluoride
- 5-Cyano-α,α,α-trifluoro-o-toluidine
- 2-Nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene
Uniqueness
3-Amino-4-(trifluoromethyl)benzonitrile is unique due to the specific positioning of the amino and trifluoromethyl groups on the benzonitrile core. This unique structure imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications .
Biological Activity
3-Amino-4-(trifluoromethyl)benzonitrile is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant studies.
This compound (CAS Number: 1220630-83-0) features a trifluoromethyl group, which is known for enhancing the biological activity of compounds due to its electron-withdrawing properties. This structural modification can significantly influence the compound's pharmacodynamics and pharmacokinetics.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory mediators such as prostaglandins. This inhibition could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .
- Serotonin Uptake Inhibition : Similar to other trifluoromethyl-containing compounds, it may exhibit increased potency in inhibiting serotonin uptake, which could have implications for mood disorders and anxiety treatment .
Biological Activity Studies
Several studies have investigated the biological activity of this compound. Below are key findings from relevant research:
Case Studies
- Anti-inflammatory Research : A study focused on the compound's ability to inhibit microsomal prostaglandin E synthase-1 (mPGES-1), which is crucial in the biosynthesis of pro-inflammatory prostaglandins. The results indicated that this compound could serve as a selective inhibitor, potentially offering a new approach to managing inflammatory diseases without the gastrointestinal side effects commonly associated with traditional NSAIDs .
- Neuropharmacological Effects : Another case study explored the compound's interaction with serotonin receptors. It was found that the trifluoromethyl group significantly enhanced binding affinity and inhibitory effects on serotonin reuptake transporters, suggesting potential applications in treating depression and anxiety disorders .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Amino-4-(trifluoromethyl)benzonitrile, and what are their methodological considerations?
- Answer : The compound is typically synthesized via multi-step protocols. A common approach involves:
- Sandmeyer Reaction : Diazotization of a substituted aniline precursor followed by cyanide substitution (e.g., using CuCN or NaCN). Reaction conditions (temperature, pH, and catalyst) must be tightly controlled to avoid side products like nitroso derivatives .
- Nucleophilic Aromatic Substitution : Introduction of the trifluoromethyl group via halogen exchange using reagents like CF₃Cu or CF₃SiMe₃ under anhydrous conditions .
- Key Considerations : Use of inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates, and purification via column chromatography with silica gel or reverse-phase HPLC .
Q. Which analytical techniques are most effective for characterizing this compound?
- Answer :
- NMR Spectroscopy : ¹⁹F NMR is critical for confirming trifluoromethyl group position and purity (δ ~ -60 to -70 ppm for CF₃). ¹H NMR resolves amino and aromatic protons, though overlapping signals may require 2D techniques (e.g., COSY, HSQC) .
- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS confirms molecular weight (MW: 200.13 g/mol) and fragments (e.g., loss of CN or CF₃ groups) .
- X-ray Crystallography : For unambiguous structural determination, though crystallization may require slow evaporation in polar aprotic solvents (e.g., DMF/EtOH mixtures) .
Q. What are the primary applications of this compound in medicinal chemistry?
- Answer :
- Pharmaceutical Intermediate : Serves as a precursor for anti-cancer agents, where the amino group enables conjugation with targeting moieties, and the trifluoromethyl group enhances metabolic stability .
- Electrolyte Additive : In lithium-ion batteries, it forms a low-impedance protective film on cathodes, improving cycle stability under high voltages (4.5 V vs. Li/Li⁺) .
Advanced Research Questions
Q. How can researchers optimize low yields in nucleophilic substitution reactions involving this compound?
- Answer : Low yields often arise from steric hindrance or competing side reactions. Strategies include:
- Catalyst Screening : Pd/Cu-mediated cross-coupling (e.g., Buchwald-Hartwig amination) improves regioselectivity .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility, while microwave-assisted synthesis reduces reaction time and byproducts .
- Table: Reaction Optimization Parameters
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 80–120°C | ↑↑ (10–30%) |
Catalyst Loading | 5–10 mol% Pd(OAc)₂ | ↑↑ (15–25%) |
Solvent | DMF > DMSO > THF | ↑ (5–15%) |
Q. How do substituent positions on the benzene ring influence reactivity and biological activity?
- Answer : Substituent positioning alters electronic and steric effects:
- Electron-Withdrawing Groups (e.g., CF₃) : Meta-substitution (position 4) enhances electrophilicity, facilitating nucleophilic attacks. Para-substitution (position 3) may reduce bioavailability due to increased hydrophobicity .
- Comparative Table :
Compound | Substituent Position | LogP | IC₅₀ (Cancer Cells) |
---|---|---|---|
3-Amino-4-CF₃-benzonitrile | 4-CF₃, 3-NH₂ | 2.1 | 12 µM |
4-Amino-3-CF₃-benzonitrile | 3-CF₃, 4-NH₂ | 2.3 | 18 µM |
3-NH₂-5-CF₃-benzonitrile | 5-CF₃, 3-NH₂ | 2.5 | 25 µM |
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
- Answer : Contradictions often stem from dynamic processes (e.g., tautomerism) or impurities. Solutions include:
- Variable-Temperature NMR : Identifies tautomeric equilibria (e.g., amino-imino shifts) by observing signal coalescence at elevated temperatures .
- HPLC-PDA-MS : Detects trace impurities (e.g., dehalogenated byproducts) that distort NMR integration .
Q. What are the stability challenges under ambient storage, and how can they be mitigated?
- Answer : The compound is sensitive to:
- Light : UV exposure causes CN bond cleavage. Store in amber vials at 2–8°C .
- Moisture : Hydrolysis of the nitrile group to amides occurs in humid environments. Use desiccants (silica gel) and argon-blanketed storage .
Q. Data Contradiction and Mechanistic Analysis
Q. Why do some studies report conflicting biological activities for derivatives of this compound?
- Answer : Discrepancies arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or endpoint measurements (MTT vs. ATP luminescence) .
- Stereochemical Factors : Unreported enantiomeric ratios in chiral derivatives can alter binding affinities .
Q. What mechanistic insights explain its electrochemical application in lithium batteries?
- Answer : The compound oxidizes carbonate solvents (e.g., EC/DMC) to form a LiF-rich cathode-electrolyte interface (CEI), reducing impedance by 40–60%. Operando FTIR confirms CF₃ decomposition products (LiF, CO₃²⁻) during cycling .
Properties
IUPAC Name |
3-amino-4-(trifluoromethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)6-2-1-5(4-12)3-7(6)13/h1-3H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYRYIJZODSVTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681009 | |
Record name | 3-Amino-4-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220630-83-0 | |
Record name | 3-Amino-4-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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